3-(Trimethylsilyl)propane-1-sulfonyl chloride
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Overview
Description
3-(Trimethylsilyl)propane-1-sulfonyl chloride is a chemical compound with the CAS Number: 159945-95-6 . It has a molecular weight of 214.79 . The IUPAC name for this compound is 3-(trimethylsilyl)-1-propanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H15ClO2SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3 . This indicates that the compound consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), sulfur (S), and silicon (Si) atoms.Scientific Research Applications
Synthesis of Sulfonated Polysiloxanes Treatment of silyl ketene acetal-functionalized polysiloxanes with 3-(trimethylsilyl)propane-1-sulfonyl chloride, followed by hydrolysis, affords sulfonated polysiloxanes in high yield. These products find applications in creating water-soluble and amphiphilic polymers capable of solubilizing hydrophobic molecules, potentially useful as surfactants and anionic dopants for conducting polymers (Liu & Wnek, 1994).
Catalysis in Protection and Deprotection of Hydroxyl Groups 1,3-Disulfonic acid imidazolium hydrogen sulfate, derived from this compound, acts as an efficient, halogen-free, and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups. This method provides an eco-benign approach to afford trimethylsilanes in excellent yields and short reaction times. The catalyst can be recovered and reused several times without loss of activity, making it an attractive option for sustainable chemistry practices (Shirini, Khaligh, & Akbari-Dadamahaleh, 2012).
Mechanism of Action
Mode of Action
The mode of action of 3-(Trimethylsilyl)propane-1-sulfonyl chloride is not well-documented. As a sulfonyl chloride, it is likely to be reactive towards nucleophiles, resulting in the substitution of the chloride group. The trimethylsilyl group may also participate in reactions, particularly in the presence of fluoride ions which can remove the silyl group .
Biochemical Pathways
This compound is primarily used as a chemical reagent and its effects on biochemical pathways would be highly context-dependent .
Result of Action
As a chemical reagent, its effects would be determined by the specific chemical reactions it is involved in .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, the presence of fluoride ions can lead to the removal of the trimethylsilyl group .
Properties
IUPAC Name |
3-trimethylsilylpropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO2SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJQZRITYCDKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO2SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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